Cas no 70648-21-4 (1,3,6,7,8-Pentachlorodibenzofuran)

1,3,6,7,8-Pentachlorodibenzofuran 化学的及び物理的性質
名前と識別子
-
- DF-13678-S
- 1,3,6,7,8-pentachlorodibenzofuran
- 2,3,4,7,9-pentachlorodibenzofuran
- dibenzofuran, 1,3,6,7,8-pentachloro-
- Dibenzofuran, 2,3,4,7,9-pentachloro
- FRLMQDUYUJIHCZ-UHFFFAOYSA-N
- 479RK92V34
- PCDF 110
- BDBM50408329
- UNII-479RK92V34
- NS00121409
- DTXSID30220936
- Q27259039
- SCHEMBL2281295
- 1,3,6,7,8-Pentachloro-dibenzofuran
- 70648-21-4
- CHEMBL334374
- 1,3,6,7,8-Pentachlorodibenzofuran
-
- インチ: InChI=1S/C12H3Cl5O/c13-4-1-6(14)9-5-3-7(15)10(16)11(17)12(5)18-8(9)2-4/h1-3H
- InChIKey: FRLMQDUYUJIHCZ-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=C(C2=C1OC3=C(C(=C(C=C23)Cl)Cl)Cl)Cl)Cl
計算された属性
- せいみつぶんしりょう: 337.86289
- どういたいしつりょう: 337.862653
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 0
- 複雑さ: 328
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7
- トポロジー分子極性表面積: 13.1
じっけんとくせい
- 密度みつど: 1.7
- ふってん: 448.2°C at 760 mmHg
- フラッシュポイント: 224.9°C
- 屈折率: 1.715
- PSA: 13.14
1,3,6,7,8-Pentachlorodibenzofuran 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P220438-10mg |
1,3,6,7,8-Pentachlorodibenzofuran |
70648-21-4 | 10mg |
$1499.00 | 2023-05-17 | ||
TRC | P220438-1mg |
1,3,6,7,8-Pentachlorodibenzofuran |
70648-21-4 | 1mg |
$190.00 | 2023-05-17 |
1,3,6,7,8-Pentachlorodibenzofuran 関連文献
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
6. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
1,3,6,7,8-Pentachlorodibenzofuranに関する追加情報
Chemical Profile of 1,3,6,7,8-Pentachlorodibenzofuran (CAS No. 70648-21-4)
1,3,6,7,8-Pentachlorodibenzofuran, identified by its Chemical Abstracts Service (CAS) number 70648-21-4, is a chlorinated dibenzofuran derivative. This compound belongs to the class of polychlorinated aromatic hydrocarbons (PCAHs), which have garnered significant attention in environmental chemistry and toxicology due to their persistence and potential bioaccumulation. The structural framework of 1,3,6,7,8-Pentachlorodibenzofuran consists of a dibenzofuran core substituted with five chlorine atoms at specific positions, imparting unique chemical and biological properties.
The synthesis and characterization of 1,3,6,7,8-Pentachlorodibenzofuran have been extensively studied in academic and industrial research settings. Its preparation typically involves the chlorination of pre-existing dibenzofuran derivatives using chlorinating agents such as sulfuryl chloride or chlorine gas under controlled conditions. The regioselectivity of chlorination is a critical factor in determining the final structure and reactivity of the compound. Advanced spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the molecular structure and purity of 1,3,6,7,8-Pentachlorodibenzofuran.
The environmental occurrence and fate of 1,3,6,7,8-Pentachlorodibenzofuran have been a subject of rigorous investigation. Studies indicate that this compound can be released into the environment through various pathways, including industrial discharge and incomplete combustion processes. Once introduced into ecosystems, 1,3,6,7,8-Pentachlorodibenzofuran exhibits remarkable persistence due to its stable aromatic structure and resistance to degradation by microbial or photolytic processes. This persistence raises concerns about its long-term accumulation in soil and aquatic environments.
From a toxicological perspective, 1,3,6,7,8-Pentachlorodibenzofuran has been shown to exhibit significant biological activity. Research has demonstrated its potential to interact with cellular receptors and disrupt endocrine functions. In particular, studies on mammalian systems have revealed that this compound can mimic estrogenic activity by binding to estrogen receptors (ERs), leading to altered hormonal signaling pathways. Such effects are of particular interest in the context of developmental toxicity and carcinogenicity assessments.
Recent advancements in analytical chemistry have enabled more precise quantification and monitoring of 1,3,6,7,8-Pentachlorodibenzofuran in environmental matrices. Techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offer high sensitivity and specificity for detecting trace levels of this compound. These methods are crucial for compliance with environmental regulations and for assessing the risks associated with its presence in ecosystems.
The chemical reactivity of 1,3,6,7,8-Pentachlorodibenzofuran also presents opportunities for its application in synthetic chemistry. For instance, the chlorine substituents can serve as reactive sites for further functionalization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Such transformations have been explored in the development of novel pharmaceutical intermediates and materials with tailored properties.
In conclusion,1 ,3 , 6 , 7 , 8 - Pentachlorodibenzofuran (CAS No . 70648 - 21 - 4) is a complex organic compound with significant implications for environmental science and toxicology . Its persistence , bioaccumulation potential , and endocrine-disrupting effects necessitate continued research into its behavior in natural systems . Simultaneously , its chemical versatility makes it a valuable precursor for synthetic applications . As our understanding of its properties evolves , so too will strategies for managing its environmental footprint and exploring its potential benefits .
70648-21-4 (1,3,6,7,8-Pentachlorodibenzofuran) 関連製品
- 1261779-77-4(4-Chloromethyl-2,3,5,6-tetrafluoro-3'-(trifluoromethoxy)biphenyl)
- 1135283-16-7(5-iodo-2-methyl-6-(methylamino)pyrimidin-4-ol)
- 2624131-98-0(1-Nitrosoazepane-4-carboxylic acid)
- 87896-55-7(2-(2,6-dimethoxyphenyl)propan-1-amine)
- 2227891-22-5(5-(3R)-3-aminobutylthiophene-2-carbonitrile)
- 1861195-03-0(4-Chloro-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine)
- 2248259-63-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-methylphenyl)acetate)
- 893616-55-2(Methyl 2,4-dihydroxy-6-methylnicotinate)
- 2138376-04-0(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2,2-dimethyloxane-4-carboxylic acid)
- 1375473-66-7(6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one)




